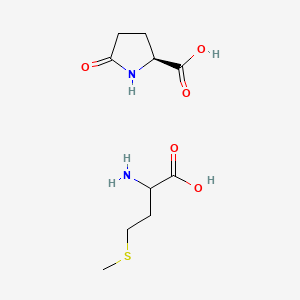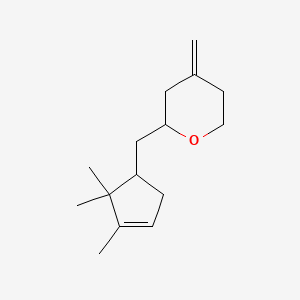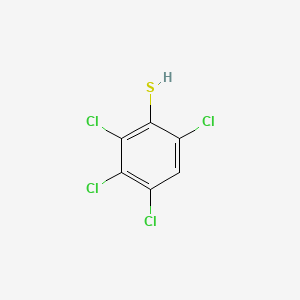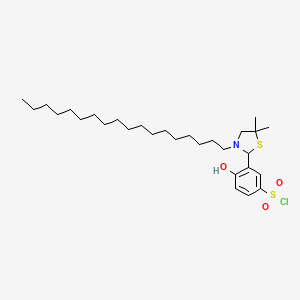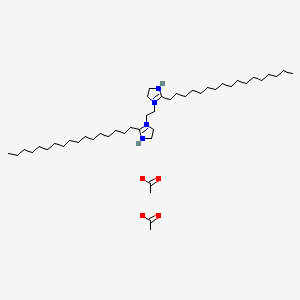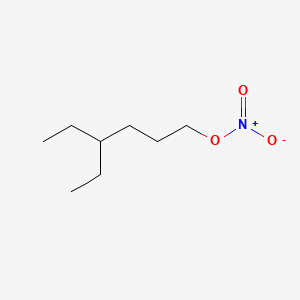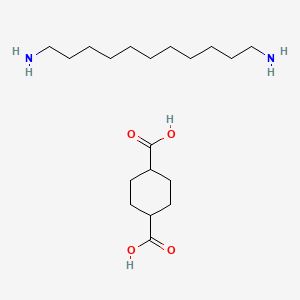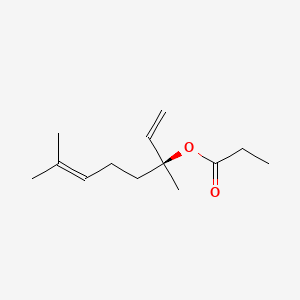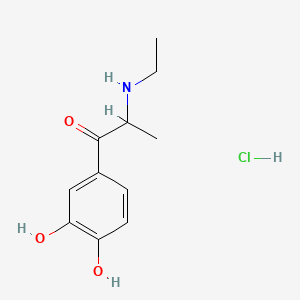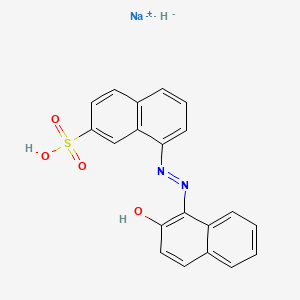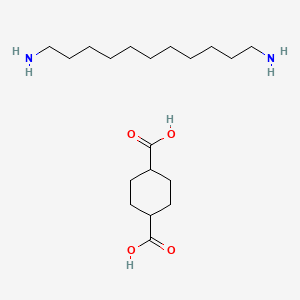
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is a compound formed by the combination of cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine Cyclohexane-1,4-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring, while undecane-1,11-diamine is a long-chain diamine with eleven carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with undecane-1,11-diamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,4-dicarboxylic acid derivatives, while reduction can produce cyclohexane-1,4-dimethanol.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, which are important materials in the production of fibers, films, and plastics.
Materials Science: The compound is utilized in the development of advanced materials with enhanced mechanical properties and thermal stability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biomedical devices.
Industry: It is employed in the manufacture of coatings, adhesives, and sealants due to its chemical stability and versatility.
Wirkmechanismus
The mechanism of action of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties and stability of the resulting polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: A dicarboxylic acid with similar structural features but without the diamine component.
Undecane-1,11-diamine: A long-chain diamine with similar properties but lacking the cyclohexane ring.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is unique due to its combination of a cyclohexane ring and a long-chain diamine. This structure imparts distinct properties, such as enhanced mechanical strength and thermal stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
52734-17-5 |
|---|---|
Molekularformel |
C19H38N2O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C11H26N2.C8H12O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-13H2;5-6H,1-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
INVIGRMXYCVFIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C(CCCCCN)CCCCCN |
Verwandte CAS-Nummern |
52734-17-5 72928-95-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)
